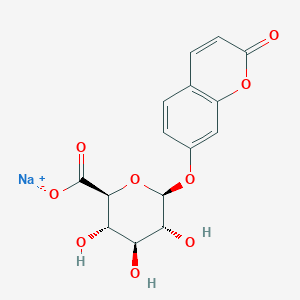

7-Hydroxycoumarine glucuronide sodium salt

Vue d'ensemble

Description

Le 7-hydroxycoumarine glucuronide (sel de sodium), également connu sous le nom d'ombellliférone glucuronide sel de sodium, est un métabolite de phase II de la 7-hydroxycoumarine. Il est un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. Ce composé est souvent utilisé comme étalon pour l'analyse des métabolites de la 7-hydroxycoumarine .

Applications De Recherche Scientifique

Le 7-hydroxycoumarine glucuronide (sel de sodium) a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme étalon pour l'analyse des métabolites de la 7-hydroxycoumarine.

Biologie : Étudié pour son rôle dans le métabolisme de phase II et son transport via les protéines associées à la multirésistance aux médicaments.

Industrie : Utilisé dans les industries des parfums et des aliments en raison de ses propriétés de dérivés de coumarine.

5. Mécanisme d'action

Le mécanisme d'action du 7-hydroxycoumarine glucuronide (sel de sodium) implique sa formation par glucuronidation de la 7-hydroxycoumarine. Ce processus est médié par l'enzyme uridine diphosphate glucuronosyltransférase (UDP-GT). Le composé est ensuite transporté par les protéines associées à la multirésistance aux médicaments 3 et 4 . Ces protéines facilitent l'excrétion du composé de l'organisme, jouant ainsi un rôle crucial dans la détoxication et le métabolisme.

Composés similaires :

- 7-hydroxycoumarine sulfate sel de potassium

- 7-éthoxycoumarine

- Ombelliférone

- 3-cyanombellliférone

- Acide 7-hydroxycoumarine-3-carboxylique

- 6-hydroxychlorzoxazone

- 7-amino-4-méthylcoumarine

Comparaison : Le 7-hydroxycoumarine glucuronide (sel de sodium) est unique en raison de sa glucuronidation spécifique, qui améliore sa solubilité et son excrétion. Contrairement aux autres composés similaires, il est spécifiquement utilisé comme étalon pour l'analyse des métabolites de la 7-hydroxycoumarine et a des applications distinctes dans l'étude du métabolisme de phase II .

Mécanisme D'action

Target of Action

The primary target of 7-Hydroxycoumarin glucuronide sodium salt, also known as 7-Hydroxy Coumarin beta-D-Glucuronide Sodium Salt, is the multidrug resistance-associated proteins 3 and 4 . These proteins play a crucial role in the transport of various endogenous and exogenous substances across extracellular and intracellular membranes .

Mode of Action

The compound interacts with its targets by being transported via these proteins . This interaction is part of the body’s Phase II metabolism, where the compound acts as a UDP-glucuronosyltransferase (UDP-GT) metabolite of 7-hydroxycoumarin .

Biochemical Pathways

The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxycoumarin and consequent glucuronidation in the intestine . This process involves the addition of a glucuronic acid group to the 7-hydroxycoumarin molecule, forming 7-Hydroxycoumarin glucuronide .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxycoumarin glucuronide sodium salt involve its absorption, distribution, metabolism, and excretion (ADME). As a metabolite of 7-hydroxycoumarin, it is formed in the body during the metabolism of coumarin and 7-hydroxycoumarin . The compound’s bioavailability is influenced by these metabolic processes .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its role in the metabolism of coumarin and 7-hydroxycoumarin . As a glucuronide conjugate, it increases the solubility of these compounds, facilitating their excretion from the body .

Action Environment

The action, efficacy, and stability of 7-Hydroxycoumarin glucuronide sodium salt can be influenced by various environmental factors. For instance, the presence of lactic acid can promote the formation of more inactive 7-Hydroxycoumarin sulfonate and 7-Hydroxycoumarin glucuronide metabolites . Additionally, an acidic extracellular environment can amplify cancer cell proliferation, indicating that the anticancer effect of 7-Hydroxycoumarin may be weakened by low extracellular pH .

Analyse Biochimique

Biochemical Properties

7-Hydroxycoumarin glucuronide sodium salt interacts with various enzymes and proteins. It is formed from 7-hydroxy coumarin by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . The nature of these interactions is crucial for the compound’s role in biochemical reactions .

Cellular Effects

The effects of 7-Hydroxycoumarin glucuronide sodium salt on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the cellular context .

Molecular Mechanism

At the molecular level, 7-Hydroxycoumarin glucuronide sodium salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific biological context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxycoumarin glucuronide sodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-Hydroxycoumarin glucuronide sodium salt can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

7-Hydroxycoumarin glucuronide sodium salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The metabolic pathways of coumarin in the human body lead to the intermediate 7-hydroxy-coumarin and consequent glucuronidation in the intestine and liver .

Transport and Distribution

7-Hydroxycoumarin glucuronide sodium salt is transported and distributed within cells and tissues. The transport of the coumarin metabolite 7-hydroxycoumarin glucuronide is mediated via multidrug resistance-associated proteins 3 and 4 .

Subcellular Localization

The subcellular localization of 7-Hydroxycoumarin glucuronide sodium salt and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 7-hydroxycoumarine glucuronide (sel de sodium) implique généralement la glucuronidation de la 7-hydroxycoumarine. Ce processus est catalysé par l'enzyme uridine diphosphate glucuronosyltransférase (UDP-GT) en utilisant l'uridine diphosphate glucuronique acide (UDPGA) comme donneur d'acide glucuronique .

Méthodes de production industrielle : Les méthodes de production industrielle du 7-hydroxycoumarine glucuronide (sel de sodium) ne sont pas largement documentées. Le processus impliquerait probablement des réactions enzymatiques de glucuronidation à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Types de réactions : Le 7-hydroxycoumarine glucuronide (sel de sodium) subit principalement une glucuronidation, un type de réaction de conjugaison. Cette réaction fait partie du métabolisme de phase II, où le composé est conjugué à l'acide glucuronique afin d'augmenter sa solubilité et de faciliter son excrétion .

Réactifs et conditions courants :

Réactifs : Uridine diphosphate glucuronique acide (UDPGA), uridine diphosphate glucuronosyltransférase (UDP-GT).

Conditions : Conditions de réaction enzymatiques, impliquant généralement une solution tampon à un pH et une température spécifiques afin d'optimiser l'activité enzymatique.

Principaux produits : Le principal produit de la réaction de glucuronidation est le 7-hydroxycoumarine glucuronide (sel de sodium) lui-même .

Comparaison Avec Des Composés Similaires

- 7-Hydroxycoumarin sulfate potassium salt

- 7-Ethoxycoumarin

- Umbelliferone

- 3-Cyanoumbelliferone

- 7-Hydroxycoumarin-3-carboxylic acid

- 6-Hydroxychlorzoxazone

- 7-Amino-4-methylcoumarin

Comparison: 7-Hydroxy Coumarin Glucuronide (sodium salt) is unique due to its specific glucuronidation, which enhances its solubility and excretion. Unlike other similar compounds, it is specifically used as a standard for analyzing 7-hydroxycoumarin metabolites and has distinct applications in studying phase II metabolism .

Activité Biologique

7-Hydroxycoumarin glucuronide sodium salt is a significant metabolite derived from 7-hydroxycoumarin, primarily formed through the process of glucuronidation. This compound plays a crucial role in the detoxification pathways within the human body and exhibits various biological activities that are of interest in pharmacological and toxicological research.

7-Hydroxycoumarin glucuronide sodium salt has the chemical formula C₁₅H₁₃NaO₉ and is classified as a phase II metabolite. It is synthesized via the enzymatic action of UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform, which catalyzes the conjugation of 7-hydroxycoumarin with glucuronic acid. This reaction enhances the solubility of the compound, facilitating its excretion through urine.

The primary biological activity of 7-hydroxycoumarin glucuronide sodium salt involves its interaction with multidrug resistance-associated proteins (MRPs), particularly MRP3 and MRP4. These proteins are involved in the transport of various substances across cell membranes, impacting drug metabolism and excretion processes. The compound's mode of action includes:

- Binding Interactions : It interacts with biomolecules, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Gene Expression Alteration : It can affect gene expression related to detoxification and metabolism.

Biological Activities

Research indicates that 7-hydroxycoumarin glucuronide sodium salt exhibits several pharmacological properties, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.

- Hepatoprotective Properties : Studies suggest that it can protect liver cells from damage induced by toxins and other harmful substances .

Pharmacokinetics

The pharmacokinetic profile of 7-hydroxycoumarin glucuronide sodium salt involves its absorption, distribution, metabolism, and excretion (ADME). Following administration, it is rapidly absorbed and metabolized into its active form. The compound's solubility due to glucuronidation enhances its bioavailability and facilitates renal excretion.

In Vitro Studies

A study conducted on beagle dogs evaluated the glucuronidation characteristics of various 7-hydroxycoumarin derivatives, including 7-hydroxycoumarin glucuronide sodium salt. The results indicated that this compound exhibited higher glucuronidation rates in liver microsomes compared to intestinal microsomes, highlighting its metabolic efficiency in hepatic tissues .

Toxicological Assessments

In toxicological studies, 7-hydroxycoumarin glucuronide sodium salt has been utilized as a standard for assessing the metabolic pathways of coumarins. Its role in detoxification processes underscores its importance in evaluating potential hepatotoxic effects associated with coumarin derivatives .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHLGBDGEPDEME-KSOKONAESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635495 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168286-98-4 | |

| Record name | Sodium 2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxycoumarin β-D-glucuronide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.